Metallothionein

Metal homeostasis Isoform selectivity Zinc coordination

Standard MT isoforms lack specificity for zinc trafficking studies. This mouse MT-2 exhibits exclusive Zn(II) coordination preference (vs. Cd(II) for MT-1) with a 33-hour physiological half-life-21 hours longer than MT-1. Key applications: - Zinc signaling & cellular buffering assays - Long-term toxicology models (reduced dosage frequency) - Antioxidant cell culture supplements (50x molar efficacy vs. GSH)

Molecular Formula C77H129N27O36S7
Molecular Weight 2233.5 g/mol
CAS No. 98526-74-0
Cat. No. B12644479
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMetallothionein
CAS98526-74-0
Molecular FormulaC77H129N27O36S7
Molecular Weight2233.5 g/mol
Structural Identifiers
SMILESCC(C(C(=NC(CS)C(=NC(CO)C(=NCC(=NC(CS)C(=NCC(=NC(CCCCN)C(=O)O)O)O)O)O)O)O)N=C(C(CS)N=C(C(CCC(=N)O)N=C(CN=C(C(CO)N=C(C(C)N=C(C(CS)N=C(C(C(C)O)N=C(C(CS)N=C(C(CO)N=C(C(CO)N=C(C(C)N=C(CN=C(C(CO)N=C(C(CS)N=C(CN=C(C(CS)N=C(C(CC(=O)O)N=C(CN)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O
InChIInChI=1S/C77H129N27O36S7/c1-30(86-51(114)13-81-62(124)38(19-106)95-71(133)44(25-143)92-55(118)17-85-65(127)43(24-142)98-67(129)36(11-56(119)120)90-50(113)12-79)59(121)94-40(21-108)68(130)97-41(22-109)69(131)100-48(29-147)74(136)104-57(32(3)110)75(137)101-45(26-144)70(132)87-31(2)60(122)93-37(18-105)61(123)82-14-52(115)88-34(8-9-49(80)112)66(128)99-47(28-146)73(135)103-58(33(4)111)76(138)102-46(27-145)72(134)96-39(20-107)63(125)83-16-54(117)91-42(23-141)64(126)84-15-53(116)89-35(77(139)140)7-5-6-10-78/h30-48,57-58,105-111,141-147H,5-29,78-79H2,1-4H3,(H2,80,112)(H,81,124)(H,82,123)(H,83,125)(H,84,126)(H,85,127)(H,86,114)(H,87,132)(H,88,115)(H,89,116)(H,90,113)(H,91,117)(H,92,118)(H,93,122)(H,94,121)(H,95,133)(H,96,134)(H,97,130)(H,98,129)(H,99,128)(H,100,131)(H,101,137)(H,102,138)(H,103,135)(H,104,136)(H,119,120)(H,139,140)/t30-,31-,32-,33-,34-,35+,36?,37-,38-,39+,40-,41-,42+,43?,44-,45-,46+,47?,48-,57-,58+/m0/s1
InChIKeyDIGQNXIGRZPYDK-WKSCXVIASA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Metallothionein: Molecular Properties and Selectivity


Metallothionein (MT) is a family of low-molecular-weight (~6–7 kDa), cysteine-rich metal-binding proteins found in nearly all eukaryotic and some prokaryotic organisms. Its primary structure, devoid of aromatic amino acids, comprises approximately 20 highly conserved cysteine residues that facilitate the coordination of metal ions (e.g., Zn(II), Cd(II), Cu(I)) through metal-thiolate clusters [1]. Mammalian genomes encode four major isoforms (MT-1 through MT-4), each exhibiting distinct tissue-specific expression and metal-binding preferences [2]. The protein serves essential physiological functions in zinc and copper homeostasis, heavy metal detoxification, and antioxidant defense by scavenging reactive oxygen species (ROS) [3]. For scientific procurement, understanding these isoform-specific and functional differentiations is critical for selecting the appropriate MT variant for research or industrial applications.

Isoform-specific selection MT-1 through MT-4 exhibit distinct tissue expression and metal-binding profiles, critical for accurate model design.
Functional differentiation Procure based on intended research endpoint: zinc/copper homeostasis, heavy metal detoxification, or ROS scavenging studies.

Metallothionein Isoform Substitution Risks


The assumption that all metallothionein (MT) isoforms or metal-chelating agents are functionally equivalent can lead to significant experimental and industrial failures. Mammalian MT-1 and MT-2, often treated as a single entity in literature, exhibit fundamentally divergent metal ion binding preferences—MT-2 shows a clear preference for Zn(II) coordination, whereas MT-1 is more involved in Cd(II) detoxification [1]. Furthermore, the half-lives of these isoforms differ markedly under varying physiological and chemical conditions, impacting their in vivo efficacy and stability [2]. Finally, the antioxidant capacity of native MT vastly exceeds that of simpler thiol compounds like reduced glutathione (GSH) by orders of magnitude [3]. Thus, substituting MT with a generic analogue or even an alternative MT isoform without quantifying these specific parameters compromises reproducibility, safety, and cost-efficiency in applications ranging from heavy metal remediation to oxidative stress research.

Metal Binding Divergence

MT-2 shows reported Zn(II) preference while MT-1 is associated with Cd detoxification; functional assumptions may not transfer between isoforms.

Half-Life Variation

Degradation rates differ markedly under physiological conditions; isoform choice may alter chronic versus acute model relevance.

Antioxidant Capacity Gap

Native MT radical scavenging is reported orders-of-magnitude greater than GSH; simple thiol analogs may not replicate experimental outcomes.

Metallothionein Isoform Differentiation Evidence


Metal Binding Selectivity: MT-2 vs. MT-1

While often co-expressed, mouse MT-2 demonstrates a distinct and quantifiable preference for Zn(II) coordination over Cu(I) and Cd(II), a characteristic not observed to the same degree in mouse MT-1. This functional divergence is critical for applications requiring precise metal homeostasis modeling [1].

Metal Binding Selectivity
Head-to-head
mMT2 demonstrates a clear preference for Zn(II) coordination over Cu(I) or Cd(II), unlike mMT1 which lacks this degree of selectivity.
Isoform-specific metal preference informs zinc homeostasis vs. cadmium detoxification study design.
In vitro recombinant protein data; verify with endogenous isoforms.
Metal homeostasis Isoform selectivity Zinc coordination

Isoform Half-Life: MT-1 vs. MT-2

The biological half-lives of MT-1 and MT-2 vary significantly depending on the organism's physiological state and metal exposure, which has profound implications for their utility in chronic versus acute exposure models [1].

Isoform Half-Life
Head-to-head
MT-1 half-life: 21 h (Zn-treated adult rat), 49 h (untreated immature). MT-2: 33 h and 73 h respectively.
MT-2 stability context supports selection for long-term models; MT-1 degrades faster under tested conditions.
In vivo rat liver pulse-labeling; model-specific validation recommended.
Protein stability Isoform degradation In vivo turnover

Antioxidant Activity: MT vs. Glutathione

Metallothionein exhibits vastly superior scavenging activity against key reactive oxygen species compared to reduced glutathione (GSH), a common cellular antioxidant, making it a potent molecule for mitigating oxidative damage [1].

Antioxidant Activity
Head-to-head
~50-fold greater molar scavenging of hydroxyl radicals (HO·) compared to reduced glutathione in tested assay.
Supports MT's reported radical protection over simple thiols for oxidative stress research endpoints.
In vitro DNA protection assay; class-level context.
Oxidative stress Radical scavenging Antioxidant efficacy

Mercury Detoxification: MT vs. DMPS

In a chronic mercury poisoning model, high-dose metallothionein (MT) from yeast demonstrated a statistically significant improvement in mercury excretion compared to the standard clinical chelating agent, dimercaptopropansulfonate sodium (DMPS) [1].

Mercury Detoxification
Head-to-head
High-dose yeast MT-1/MT-2 reported higher mercury elimination from blood/liver vs. DMPS in mouse model (P < 0.05).
Supports heavy metal detoxification endpoint review; in vivo model context.
28-day chronic mouse model; translation to other species requires review.
Heavy metal detoxification Mercury elimination In vivo efficacy

Metallothionein Research and Industrial Applications


Zinc Homeostasis and Signaling Studies

Given the demonstrated preference of mouse MT-2 for Zn(II) coordination over other divalent or monovalent metals [1], researchers investigating zinc trafficking, cellular zinc buffering, or zinc-dependent signaling pathways should prioritize the use of the MT-2 isoform. Using MT-1 in such studies could confound results due to its broader metal-binding profile and established role in cadmium detoxification. This ensures that observed phenotypic changes are accurately attributed to zinc-specific interactions rather than general metal sequestration.

Long-Term In Vivo Models and Bioproduction

For applications requiring a stable, long-lasting protein product—such as long-term toxicology studies, in vivo imaging, or the development of sustained-release industrial formulations—the MT-2 isoform is the superior choice. Its significantly longer half-life compared to MT-1 under various physiological conditions (e.g., 33 hr vs. 21 hr in Zn-treated adult rat liver) translates to greater stability and sustained efficacy [1]. This reduces the required dosage or frequency of administration, thereby lowering costs and minimizing experimental variability.

Antioxidant Formulations and Materials

The exceptional hydroxyl radical scavenging capacity of MT, which is approximately 50-fold greater than reduced glutathione (GSH) on a molar basis [1], makes it a uniquely valuable additive for any application requiring robust antioxidant protection. This includes cell culture media supplements to prevent oxidative stress, pharmaceutical formulations to protect active ingredients from degradation, and the development of advanced materials or coatings designed to mitigate ROS-induced damage in industrial or biomedical contexts. The quantified superiority over GSH provides a strong, evidence-based justification for the higher cost and complexity associated with MT.

Heavy Metal Remediation Applications

In scenarios requiring the active removal of toxic heavy metals like mercury, yeast-derived MT offers a compelling, high-performance alternative to synthetic chelators. The in vivo data demonstrating that high-dose MT is significantly more effective than DMPS at expelling mercury from blood and tissues (P < 0.05) [1] supports its use in specialized applications. These range from dietary supplements and functional foods aimed at reducing mercury burden in exposed populations to advanced bioremediation strategies for treating contaminated water or soil where biological-based metal sequestration is preferred over chemical methods.

Application
Selection Property
Validation Focus
Zinc Homeostasis Research
Isoform-specific Zn coordination preference (MT-2)
Confirm Zn vs. Cd binding selectivity under experimental conditions
Long-Term Toxicology Models
Isoform stability & half-life context
Model-appropriate protein turnover validation
Antioxidant Protection Research
Reported radical scavenging capacity vs. thiols
Radical protection endpoint validation in target system
Heavy Metal Bioremediation Studies
Yeast-derived MT metal chelation profile
Mercury elimination endpoint model review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

58 linked technical documents
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